molecular formula C12H16ClNO B13539089 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride

4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride

Cat. No.: B13539089
M. Wt: 225.71 g/mol
InChI Key: VETJZVGGWKMDEH-UHFFFAOYSA-N
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Description

4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride is a synthetic organic compound belonging to the benzoxazepine family. This compound is characterized by its unique spirocyclic structure, which includes a benzoxazepine ring fused to a cyclobutane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to induce cell cycle arrest and its potential as an anticancer agent make it a valuable compound for further research and development .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,1'-cyclobutane];hydrochloride

InChI

InChI=1S/C12H15NO.ClH/c1-2-5-11-10(4-1)13-9-8-12(14-11)6-3-7-12;/h1-2,4-5,13H,3,6-9H2;1H

InChI Key

VETJZVGGWKMDEH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCNC3=CC=CC=C3O2.Cl

Origin of Product

United States

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